

SCH-900875 supplier and purchasing information

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Compound of Interest

Compound Name: SCH-900875

Cat. No.: B3064259

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Application Notes and Protocols: SCH-900875

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the CXCR3 receptor antagonist, **SCH-900875**, including purchasing information, its mechanism of action, and protocols for key in vitro experiments.

Product Information and Purchasing

SCH-900875 is an orally active and brain-penetrant selective inhibitor of the C-X-C motif chemokine receptor 3 (CXCR3).^[1] It functions by blocking the binding of the natural ligands CXCL9, CXCL10, and CXCL11 to CXCR3, which in turn inhibits downstream G protein and β -arrestin signaling pathways. This action effectively suppresses the migration of inflammatory cells.^[1]

Chemical Properties:

Property	Value	Reference
CAS Number	907206-98-8	^[2]
Molecular Formula	C ₂₈ H ₃₇ ClN ₈ O ₂	^[1] ^[2]
Molecular Weight	553.10 g/mol	^[1] ^[2]

Supplier Information:

Supplier	Catalog Number	Purity	Available Quantities
MedChemExpress	HY-165428	>98% (HPLC)	1 mg, 5 mg, 10 mg, 50 mg, 100 mg
Selleck Chemicals	Not readily available	-	-
Cayman Chemical	Not readily available	-	-
Tocris Bioscience	Not readily available	-	-

Note: Availability and product details from suppliers other than MedChemExpress could not be confirmed through web searches.

Mechanism of Action and Signaling Pathway

SCH-900875 exerts its pharmacological effects by antagonizing the CXCR3 receptor. CXCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes and NK cells. Its activation by chemokine ligands (CXCL9, CXCL10, and CXCL11) initiates a cascade of intracellular signaling events crucial for immune cell trafficking and inflammatory responses.

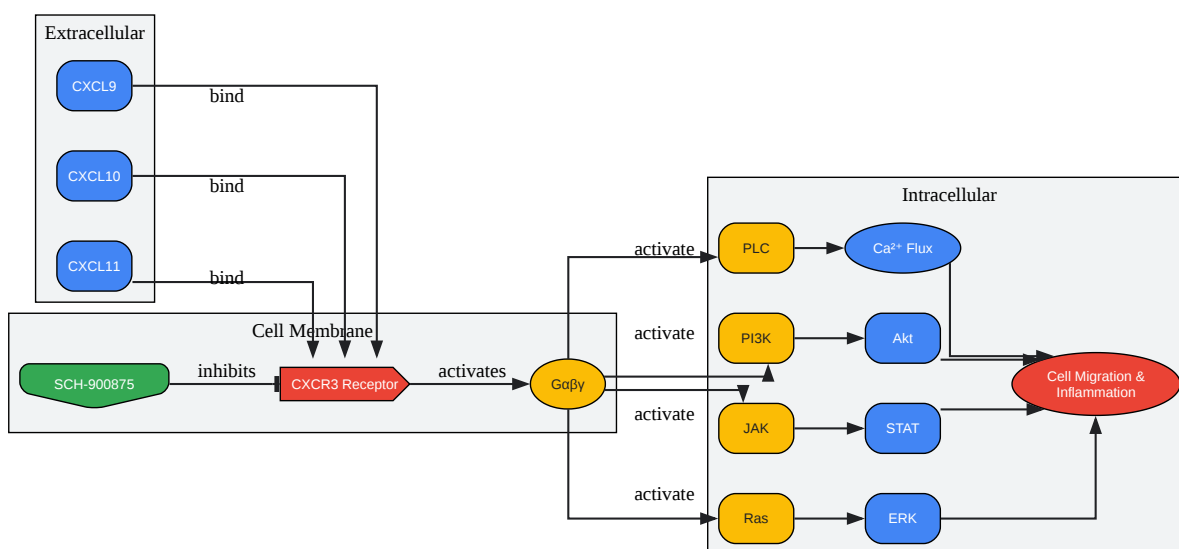
The binding of these chemokines to CXCR3 triggers the dissociation of the heterotrimeric G protein into its G α and G $\beta\gamma$ subunits. This leads to the activation of several downstream signaling pathways, including:

- **Phospholipase C (PLC) / Calcium Mobilization:** Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), a key second messenger in cell migration.
- **Phosphoinositide 3-kinase (PI3K) / Akt Pathway:** This pathway is critical for cell survival, proliferation, and migration.
- **Mitogen-activated protein kinase (MAPK) / ERK Pathway:** This pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and

migration.

- Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is essential for mediating cellular responses to cytokines and is involved in T-cell differentiation.

By blocking the initial ligand-receptor interaction, **SCH-900875** effectively inhibits the activation of these downstream pathways, thereby preventing the chemotactic response of immune cells.



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CXCR3 Signaling Pathway and Inhibition by **SCH-900875**

Experimental Protocols

The following are generalized protocols for key in vitro assays to characterize the activity of **SCH-900875**. These should be optimized for specific cell types and experimental conditions.

Chemotaxis Assay

This protocol describes a method to assess the ability of **SCH-900875** to inhibit the migration of CXCR3-expressing cells towards a chemokine gradient using a transwell migration assay.

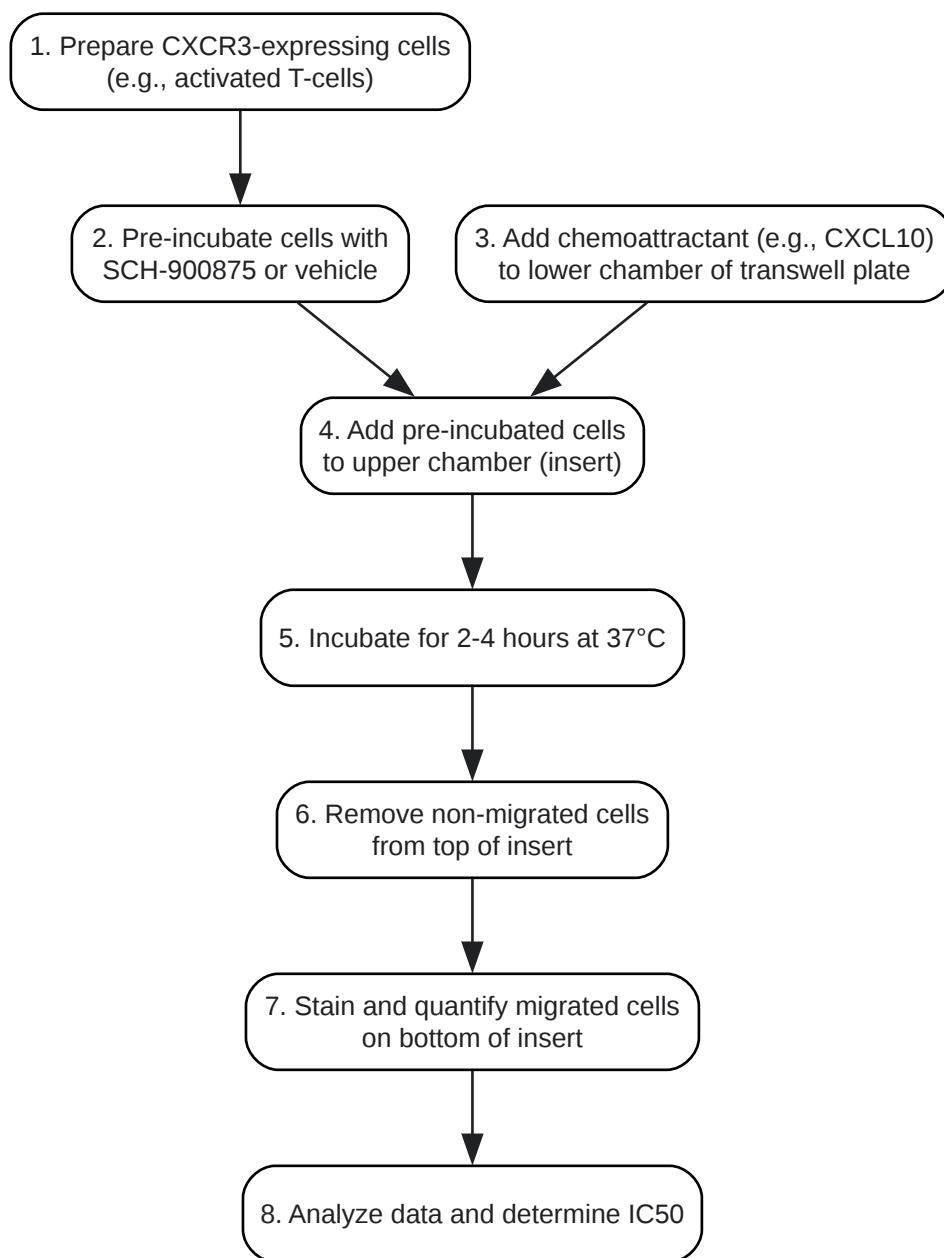
Materials:

- CXCR3-expressing cells (e.g., activated T-cells, certain cancer cell lines)
- Chemotaxis chamber (e.g., 24-well plate with 5 µm pore size inserts)
- Chemoattractant (e.g., recombinant human CXCL10)
- **SCH-900875**
- Serum-free cell culture medium
- Cell stain (e.g., Calcein-AM or Crystal Violet)
- Plate reader or microscope for quantification

Protocol:

- Cell Preparation:
 - Culture CXCR3-expressing cells to 70-80% confluency.
 - The day before the assay, starve the cells by replacing the growth medium with serum-free medium.
 - On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1×10^6 cells/mL.
- Assay Setup:

- Prepare various concentrations of **SCH-900875** in serum-free medium. Pre-incubate the cell suspension with the different concentrations of **SCH-900875** (or vehicle control) for 30-60 minutes at 37°C.
- Add 600 µL of serum-free medium containing the chemoattractant (e.g., 100 ng/mL CXCL10) to the lower wells of the 24-well plate.
- Add 100 µL of the pre-incubated cell suspension to the upper chamber of the transwell inserts.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours (the optimal time should be determined empirically).
- Quantification:
 - After incubation, carefully remove the inserts.
 - Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
 - Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., 0.5% Crystal Violet in 25% methanol).
 - Alternatively, for fluorescent quantification, lyse the cells and measure the fluorescence with a plate reader.
 - Count the migrated cells in several fields of view under a microscope or quantify the fluorescence.
- Data Analysis:
 - Calculate the percentage of migration inhibition for each concentration of **SCH-900875** compared to the vehicle control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of **SCH-900875**.



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General Workflow for a Chemotaxis Assay

Calcium Flux Assay

This protocol outlines a method to measure changes in intracellular calcium concentration in response to chemokine stimulation and its inhibition by **SCH-900875**.

Materials:

- CXCR3-expressing cells
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
- Pluronic F-127
- **SCH-900875**
- Recombinant human CXCL10
- Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
- Flow cytometer or fluorescence plate reader with kinetic reading capabilities

Protocol:

- Cell Preparation and Dye Loading:
 - Harvest CXCR3-expressing cells and resuspend them in HBSS at $1-2 \times 10^6$ cells/mL.
 - Prepare the dye loading solution by adding Fluo-4 AM (final concentration 1-5 μ M) and Pluronic F-127 (final concentration 0.02%) to the cell suspension.
 - Incubate the cells in the dark at 37°C for 30-45 minutes.
 - Wash the cells twice with HBSS to remove excess dye and resuspend them in HBSS.
- Assay Measurement:
 - Aliquot the dye-loaded cells into flow cytometry tubes or a 96-well black, clear-bottom plate.
 - Add various concentrations of **SCH-900875** (or vehicle control) to the cells and incubate for 10-15 minutes at room temperature.
 - Establish a baseline fluorescence reading for 30-60 seconds using the flow cytometer or plate reader.

- Add the chemokine agonist (e.g., CXCL10) to the cells while continuously recording the fluorescence.
- Continue recording the fluorescence for another 2-5 minutes to capture the peak and subsequent decline of the calcium signal.
- Data Analysis:
 - The change in intracellular calcium is measured as the change in fluorescence intensity over time.
 - Determine the peak fluorescence intensity for each condition.
 - Calculate the percentage of inhibition of the calcium flux for each concentration of **SCH-900875** compared to the vehicle control.
 - Determine the IC50 value of **SCH-900875**.

Receptor-Ligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of **SCH-900875** for the CXCR3 receptor.

Materials:

- Cell membranes prepared from CXCR3-expressing cells or whole cells
- Radiolabeled chemokine ligand (e.g., ¹²⁵I-CXCL10)
- **SCH-900875**
- Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
- Glass fiber filters
- Scintillation counter

Protocol:

- Assay Setup:
 - In a 96-well plate, add a constant amount of CXCR3-expressing cell membranes or whole cells.
 - Add increasing concentrations of unlabeled **SCH-900875** (competitor).
 - Add a constant, low concentration of radiolabeled ligand (e.g., ^{125}I -CXCL10).
 - For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of unlabeled CXCL10.
- Incubation:
 - Incubate the plate at room temperature for 1-2 hours with gentle shaking to reach binding equilibrium.
- Filtration and Washing:
 - Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
 - Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
- Quantification:
 - Place the filters in scintillation vials with scintillation fluid.
 - Measure the radioactivity of the filters using a scintillation counter.
- Data Analysis:
 - Subtract the non-specific binding from all other measurements to obtain specific binding.
 - Plot the specific binding as a percentage of the maximal binding against the log concentration of **SCH-900875**.

- Determine the IC₅₀ value from the competition curve, which represents the concentration of **SCH-900875** that displaces 50% of the radiolabeled ligand.
- Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

These protocols provide a foundation for the in vitro characterization of **SCH-900875**. For in vivo studies, further protocol development will be necessary based on the specific animal model and research question.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. GSRS [gsrs.ncats.nih.gov]
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